Undecyl Ether

Descripción

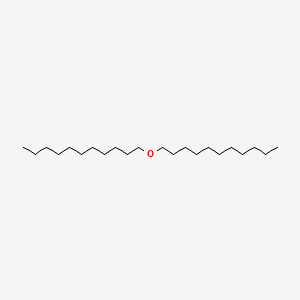

Structure

2D Structure

Propiedades

IUPAC Name |

1-undecoxyundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKVMGAIGVXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195723 | |

| Record name | 1,1'-Oxydiundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43146-97-0 | |

| Record name | 1-(Undecyloxy)undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43146-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxydiundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043146970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxydiundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxydiundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Undecyl Ether and Its Derivatives

Established Synthetic Pathways for Ether Linkage Formation

Several classical organic reactions have been successfully employed for the synthesis of ethers, including those with long alkyl chains like undecyl groups. These methods, while foundational, have undergone significant modifications to enhance their applicability and efficiency.

Williamson Ether Synthesis and its Modern Adaptations

The Williamson ether synthesis is a cornerstone method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide ion. frontiersin.orgnih.gov In the context of undecyl ether, this would typically involve the reaction of sodium undecoxide with an undecyl halide.

The reaction proceeds by first deprotonating an alcohol (1-undecanol) with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by the addition of a primary alkyl halide (e.g., 1-bromoundecane). wikipedia.org

General Reaction Scheme: CH₃(CH₂)₁₀OH + NaH → CH₃(CH₂)₁₀ONa + H₂ CH₃(CH₂)₁₀ONa + CH₃(CH₂)₁₀Br → (CH₃(CH₂)₁₀)₂O + NaBr

While a robust and versatile method, the classical Williamson synthesis can be limited by side reactions, such as elimination, especially with sterically hindered substrates. wikipedia.org Modern adaptations have focused on improving reaction conditions and yields. One significant advancement is the use of phase-transfer catalysis (PTC) . PTC facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide, accelerating the reaction and often allowing for milder conditions. francis-press.comjk-sci.com Catalysts such as tetrabutylammonium (B224687) bromide are commonly used for this purpose. wikipedia.org

Another modern adaptation is the use of microwave-assisted synthesis . sid.irorgchemres.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. sacredheart.edu This technique is often combined with solvent-free conditions, further enhancing its green credentials. sid.irorgchemres.org

| Reactants | Catalyst/Base | Solvent | Conditions | Yield |

| 1-Undecanol (B7770649), 1-Bromoundecane | Sodium Hydride | DMF | Room Temp | Good |

| Phenol (B47542), 1-Bromoundecane | Potassium Carbonate | Acetone | Reflux | High |

| 1-Dodecanol, 1-Bromoethane | Sodium Hydride | N/A | Microwave (3 min) | ~70% |

| Benzyl (B1604629) alcohol, Furfuryl alcohol | Phase-Transfer Catalyst | Tri-phasic system | N/A | N/A |

Acid-Catalyzed Dehydration and Condensation Reactions of Alcohols

The acid-catalyzed dehydration of primary alcohols can be employed for the synthesis of symmetrical ethers. This reaction involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the protonation of one alcohol molecule, which then leaves as water upon nucleophilic attack by a second alcohol molecule.

General Reaction Scheme: 2 CH₃(CH₂)₁₀OH --(H₂SO₄, Heat)--> (CH₃(CH₂)₁₀)₂O + H₂O

This method is generally limited to the synthesis of symmetrical ethers from primary alcohols to avoid the formation of complex product mixtures. sigmaaldrich.com For long-chain alcohols like 1-undecanol, the reaction conditions, particularly temperature, must be carefully controlled to favor ether formation over the competing elimination reaction that yields undecene. sigmaaldrich.com Heterogeneous acid catalysts, such as acidic resins (e.g., Amberlyst) and zeolites, have been investigated as more sustainable alternatives to mineral acids for the dehydration of long-chain alcohols, offering advantages in terms of catalyst separation and recyclability. researchgate.net

| Alcohol | Catalyst | Temperature (°C) | Selectivity for Ether |

| 1-Hexanol | Amberlyst 70 | 190 | High |

| 1-Hexanol | Nafion NR50 | 190 | Very High |

| 1-Hexanol | H-BEA-25 Zeolite | 190 | Good |

| C7-C12 Primary Alcohols | Hf(IV) and Ti(IV) triflates | 140-180 | High (for alkene) |

Mitsunobu Reaction in this compound Synthesis

The Mitsunobu reaction is a versatile method for forming esters, ethers, and other functional groups from primary and secondary alcohols. wikipedia.orgmissouri.eduorganic-chemistry.org The reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.orgmissouri.eduorganic-chemistry.org For the synthesis of an unsymmetrical this compound, 1-undecanol can be reacted with another alcohol or a phenol in the presence of these reagents.

General Reaction Scheme: CH₃(CH₂)₁₀OH + R-OH + PPh₃ + DEAD → CH₃(CH₂)₁₀-O-R + Ph₃PO + EtO₂CNHNHCO₂Et

A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, which is relevant for chiral alcohols. missouri.eduorganic-chemistry.org The reaction is generally carried out under mild and neutral conditions. commonorganicchemistry.com However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate byproduct, which can complicate product purification. tcichemicals.com

| Alcohol | Nucleophile | Reagents | Solvent | Conditions |

| Primary/Secondary Alcohol | Phenol | PPh₃, DEAD/DIAD | THF | Room Temp |

| Primary/Secondary Alcohol | Carboxylic Acid | PPh₃, DEAD/DIAD | THF | Room Temp |

| Primary/Secondary Alcohol | Thiol | PPh₃, DEAD/DIAD | THF | Room Temp |

Ullmann Method for Ether Synthesis

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base. wikipedia.orgsacredheart.edu While traditionally used for aryl ethers, modifications of the Ullmann reaction have been explored for the synthesis of alkyl aryl ethers. gordon.edunih.gov However, its application for the synthesis of dialkyl ethers like dithis compound is not common, as the reaction conditions are typically harsh, requiring high temperatures and stoichiometric amounts of copper. nih.govresearchgate.net The classical Ullmann reaction is generally not the preferred method for preparing long-chain aliphatic ethers due to these limitations and the availability of more efficient methods like the Williamson synthesis.

Reductive Etherification Reactions

Reductive etherification is a powerful method for the synthesis of ethers from carbonyl compounds (aldehydes or ketones) and alcohols. nih.govacs.org This one-pot reaction typically involves the formation of a hemiacetal or acetal (B89532) intermediate, which is then reduced in situ to the corresponding ether. semanticscholar.org For the synthesis of symmetrical dithis compound, undecanal (B90771) could be reacted with a reducing agent in the presence of an acid catalyst. To form unsymmetrical ethers, undecanal would be reacted with a different alcohol.

General Reaction Scheme (Symmetrical Ether): 2 CH₃(CH₂)₉CHO + Reducing Agent/Catalyst → (CH₃(CH₂)₁₀)₂O

Various catalytic systems have been developed for this transformation, often employing silanes as the reducing agent in the presence of a Lewis or Brønsted acid catalyst. rsc.orgresearchgate.net This method offers a convergent approach to ether synthesis and can be highly efficient. rsc.orgacs.orghidenanalytical.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for ether synthesis, which are applicable to the production of this compound. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. nih.gov

Use of Greener Solvents: A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents with more benign alternatives. whiterose.ac.ukacs.org For ether synthesis, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from renewable resources, are considered greener alternatives to traditional solvents like THF and diethyl ether. sigmaaldrich.comrsc.org Water is also being explored as a solvent for certain etherification reactions, particularly in conjunction with phase-transfer catalysis or surfactant-based systems. whiterose.ac.uk

Heterogeneous Catalysis: The use of solid, heterogeneous catalysts in place of homogeneous ones simplifies product purification and allows for catalyst recycling, which is a key principle of green chemistry. frontiersin.orghidenanalytical.comacs.orgmdpi.comthe-innovation.org In the context of acid-catalyzed dehydration for ether synthesis, solid acid catalysts like zeolites and ion-exchange resins are being used to replace corrosive mineral acids. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis, as mentioned in the context of the Williamson synthesis, is a prime example of an alternative energy source that can lead to more energy-efficient processes and significantly shorter reaction times. sid.irorgchemres.orgresearchgate.net

Use of Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered potential green solvents due to their negligible vapor pressure. tcichemicals.comwiley.comscispace.comresearchgate.netresearchgate.net They have been investigated as both solvents and catalysts in ether synthesis, sometimes offering improved reaction rates and selectivities. researchgate.net

| Green Approach | Application in Ether Synthesis | Advantages |

| Greener Solvents | Replacement of THF, DMF with 2-MeTHF, CPME, water | Reduced toxicity and environmental impact, potential for renewable sourcing |

| Heterogeneous Catalysis | Use of zeolites, ion-exchange resins in alcohol dehydration | Ease of catalyst separation and recycling, reduced corrosion and waste |

| Microwave Irradiation | Acceleration of Williamson ether synthesis | Drastically reduced reaction times, improved energy efficiency, often solvent-free |

| Phase-Transfer Catalysis | Williamson synthesis with immiscible phases | Milder reaction conditions, use of water as a solvent, increased reaction rates |

| Ionic Liquids | Use as solvents and/or catalysts | Low volatility, potential for catalyst/solvent recycling, enhanced reaction rates |

Heterogeneous Catalysis and Sustainable Catalyst Systems (e.g., Deep Eutectic Solvents)

The development of sustainable chemical processes has led to the exploration of novel catalyst systems, with Deep Eutectic Solvents (DESs) emerging as a promising alternative to traditional volatile organic compounds (VOCs). nih.govresearchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than its individual components. researchgate.net Their advantages include low cost, low toxicity, high biodegradability, and ease of preparation, making them ideal for green chemistry applications. nih.govresearchgate.net

In the context of ether synthesis, DESs can function as both the solvent and the catalyst, facilitating reactions through a strong network of hydrogen bonds. unisalento.it For instance, Lewis acidic DESs, such as a mixture of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl2]2), have demonstrated high efficiency in the synthesis of unsymmetrical ethers via dehydrative cross-etherification of alcohols. researchgate.netchemistryforsustainability.org This method represents a greener approach compared to the traditional Williamson ether synthesis, which often involves harsh basic conditions and the formation of unwanted byproducts. chemistryforsustainability.org

Heterogeneous catalysts, particularly those involving metal-organic frameworks or metals supported on solid matrices, are also being used in conjunction with DESs. nih.gov This combination allows for the ease of separation and recyclability of the catalyst, further enhancing the sustainability of the process. researchgate.net For example, a palladium(II) catalyst supported on magnetite has been used for cycloisomerization reactions in a choline chloride/urea eutectic mixture, with the catalytic system being recycled multiple times without significant loss of activity. unisalento.it

Table 1: Examples of Deep Eutectic Solvents in Catalysis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio | Application |

|---|---|---|---|

| Choline Chloride (ChCl) | Zinc Chloride (ZnCl2) | 1:2 | Dehydrative cross-etherification |

| Choline Chloride (ChCl) | Urea | 1:2 | Cycloaddition and cycloisomerization reactions |

| Citric Acid | 1,3-Dimethylurea (DMU) | 7:2 | Synthesis of [1,2-a]pyridines |

Energy-Efficient Synthesis: Sonochemical and Microwave-Assisted Methods

To address the high energy consumption of traditional synthetic methods, sonochemical and microwave-assisted techniques have been developed as energy-efficient alternatives for ether synthesis.

Sonochemistry , the application of ultrasound to chemical reactions, accelerates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This process generates localized "hot spots" with extremely high temperatures and pressures, increasing reactivity by nearly a million-fold. ekb.eg Ultrasound has been shown to be effective in the synthesis of diaryl ethers without the need for a catalyst, proceeding under mild conditions with short reaction times and high yields. ekb.egresearchgate.net

Microwave-assisted synthesis has also become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. wikipedia.org This technique has been successfully applied to the Williamson ether synthesis, a cornerstone method for preparing symmetrical and unsymmetrical ethers. Microwave irradiation can facilitate reactions in the absence of organic solvents or phase-transfer catalysts, offering a more environmentally friendly route. rsc.orgsemanticscholar.org For example, various phenols can react with primary alkyl halides under microwave irradiation to produce aromatic ethers in excellent yields within minutes. The combination of microwave and ultrasound has also been shown to be an efficient and ecologically valuable route for preparing ethers. rsc.org

Table 2: Comparison of Conventional vs. Energy-Efficient Ether Synthesis

| Method | Reaction Time | Conditions | Key Advantage |

|---|---|---|---|

| Conventional Heating | 1-8 hours | Refluxing at 50-100 °C | Established methodology |

| Microwave-Assisted | 5-15 minutes | 130 °C | Drastic reduction in reaction time, increased yields wikipedia.org |

| Ultrasound-Assisted | Variable | Mild conditions | Enhanced reactivity, catalyst-free options ekb.eg |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free, or "neat," reaction conditions offer significant environmental benefits by reducing waste and avoiding the use of toxic and flammable substances. Microwave-assisted synthesis is particularly well-suited for solvent-free reactions. semanticscholar.orgrsc.org

For the synthesis of ethers, reactions can be carried out by adsorbing the reactants onto a solid support or simply by mixing the neat reactants under microwave irradiation. semanticscholar.org This approach has been successfully used for the synthesis of aromatic ethers without any organic solvent or inorganic carrier, providing a simple, rapid, and efficient procedure. semanticscholar.org The Williamson synthesis, traditionally performed in solvents, can also be adapted to solvent-free conditions, often with the aid of a phase-transfer catalyst to facilitate the reaction between the alkoxide and the alkyl halide. rsc.org

Aqueous Micellar Media as Reaction Environments

Performing organic reactions in water is a highly desirable green alternative to using organic solvents. Micellar catalysis enables hydrophobic organic compounds to react in an aqueous environment. researchgate.net Micelles are aggregates of surfactant molecules that form in water, creating a hydrophobic core where organic reactions can take place. rsc.orgresearchgate.net

The Williamson ether synthesis has been successfully conducted in aqueous micellar media. researchgate.net This method is simple, efficient, and economical. rsc.org The use of surfactants can catalyze the reaction, and different types of surfactants (cationic, nonionic, and anionic) can be employed. acs.org For instance, the synthesis of asymmetric ethers can be catalyzed by surfactants in water, demonstrating the viability of producing hydrophobic molecules in an aqueous phase. researchgate.net This approach avoids the use of toxic, volatile organic solvents and can sometimes eliminate the need for traditional phase-transfer catalysts. rsc.orgresearchgate.net

Biocatalytic Pathways for Ether Formation (e.g., Glycerol (B35011) Ether Synthesis)

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.gov While enzymes capable of constructing ether bonds are less common than in secondary metabolism, they are highly sought after for synthetic applications. nih.govchemrxiv.org

An important application of biocatalysis in ether synthesis is the production of glycerol ethers, which are key components of cell membranes in archaea and have various biological activities. researchgate.netresearchgate.net Enzymes such as geranylgeranylglyceryl phosphate (B84403) synthase (GGGPS) from archaea have been shown to catalyze the formation of prenyl glycerol ethers. chemrxiv.orgresearchgate.net These enzymes exhibit high control over the stereochemistry of the product. chemrxiv.org Biocatalysis provides an efficient and greener pathway for producing enantiomerically pure glycerol monoethers (GMEs). researchgate.netresearchgate.net The use of enzymes avoids the poor selectivity and low atom economy associated with traditional chemical alkylation of glycerol. researchgate.netresearchgate.net

Specific Synthetic Routes for this compound and its Analogues

Cross-Etherification Reactions Involving Undecyl Alcohols

The synthesis of unsymmetrical ethers, such as those derived from undecyl alcohol, can be challenging due to the potential for competing side reactions that form symmetrical ethers. chemistryforsustainability.org Direct dehydrative cross-etherification of two different alcohols is an atom-economical and environmentally benign method, as water is the only byproduct. nih.gov

Recent advances have focused on developing selective catalysts for this transformation. Iron-based catalysts, which are inexpensive and have low toxicity, have proven effective. For example, an iron(II) complex with a pyridine (B92270) bis-imidazoline ligand can catalyze the cross-dehydrative etherification of benzyl alcohols with a range of aliphatic alcohols, including long-chain alcohols, with high chemoselectivity and no formation of symmetrical ether byproducts. researchgate.net Similarly, trifluoroacetic acid (TFA) has been used as a catalyst for the cross-coupling of benzylic alcohols with various alkyl alcohols under mild conditions, achieving high yields for a broad range of substrates. nih.gov Another approach involves using alkoxyhydrosilanes to mediate the cross-etherification between a secondary benzyl alcohol and an aliphatic alcohol, which proceeds via a carbocation intermediate. rsc.org These methods provide viable routes to synthesize unsymmetrical ethers incorporating an undecyl chain from undecyl alcohol.

Table 3: Catalytic Systems for Cross-Etherification of Alcohols

| Catalyst System | Alcohol 1 Type | Alcohol 2 Type | Key Features |

|---|---|---|---|

| Fe(OTf)2 / Pyridine bis-imidazoline ligand | Benzyl alcohols | Aliphatic alcohols | High chemoselectivity, mild conditions, no symmetrical byproducts researchgate.net |

| Trifluoroacetic Acid (TFA) | Benzylic alcohols | Aliphatic alcohols | Broad substrate scope, high yields, simple operation nih.gov |

| FeCl3·6H2O / Propylene (B89431) Carbonate | Benzyl alcohols | Benzyl alcohols | Symmetrical etherification in a green, recyclable solvent nih.gov |

Preparation of Polyoxyethylene Undecyl Ethers (Undeceth Series)

Polyoxyethylene undecyl ethers, commonly known as the Undeceth series, are non-ionic surfactants synthesized through the process of ethoxylation. surfactant.top This chemical reaction involves the addition of ethylene (B1197577) oxide to undecyl alcohol (also known as 1-undecanol). surfactant.top The general structure of these compounds is represented by the formula (C2H4O)n.C11H24O, where 'n' signifies the average number of repeating ethylene oxide units in the polyoxyethylene chain. surfactant.topechemi.com

The synthesis is typically carried out by reacting undecyl alcohol with ethylene oxide under controlled conditions, often in the presence of a basic catalyst. surfactant.topgoogle.com The number following "Undeceth" in the nomenclature, such as Undeceth-5 or Undeceth-7, corresponds to the average molar ratio of ethylene oxide that has been added to the undecyl alcohol backbone. cosmileeurope.euspecialchem.comnih.gov The length of this polyoxyethylene chain is a critical determinant of the surfactant's properties. As the number of ethylene oxide units increases, the water solubility and hygroscopicity of the resulting ether generally increase. surfactant.topcosmileeurope.eu The consistency of these derivatives also changes with the degree of polymerization, ranging from colorless liquids for lower molar masses to waxy solids for higher molar masses. cosmileeurope.eu

Synthesis of Undecyl-Containing Polymerizable Monomers (e.g., Undecyl Undecenoate)

Undecyl-containing monomers are crucial building blocks for creating specialized polymers with unique properties. A prominent example is undecyl undecenoate, a monomer derived from renewable resources like castor oil. researchgate.netresearchgate.net This long-chain aliphatic α,ω-diene is synthesized and can then be polymerized through acyclic diene metathesis (ADMET). researchgate.net The ADMET polymerization of undecyl undecenoate has been optimized using ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, to produce high-molecular-weight polyesters. researchgate.netresearchgate.net The molecular weight of the resulting polyester (B1180765) can be controlled by introducing a chain-stopping agent like methyl 10-undecenoate during the polymerization process. researchgate.net

Another class of undecyl-containing polymerizable monomers involves silicone-based structures. For instance, tetra(11-methoxy-11-oxoundecyl)tetramethyl-cyclotetrasiloxane (D4undecyl) is a monomer synthesized in a two-step process. researchgate.net This synthesis involves the hydrosilylation reaction, where four molecules of methyl 10-undecenoate are attached to 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) in the presence of a catalyst like Karstedt's catalyst. researchgate.net This modified monomer can then undergo polymerization to form polysiloxanes with covalently attached undecanoic acid groups. researchgate.net

Synthesis of Alkylmacrocylces and Lariat (B8276320) Ethers with Undecyl Chains

Lariat ethers are a class of macrocyclic polyethers, similar to crown ethers, that feature one or more side arms extending from the main ring. du.ac.intdl.org These appended side arms, or podands, can enhance the molecule's ability to complex with metal cations by providing a more three-dimensional binding cavity. du.ac.in The inclusion of an undecyl chain as a side arm contributes significantly to the lipophilicity of the compound, which is a desirable trait for applications such as membrane transport. du.ac.in

The synthesis of these complex structures is a multi-step process. A general and robust approach to creating C-pivot lariat ethers involves the condensation of a functionalized diol with a polyether ditosylate, such as pentaethylene glycol ditosylate. nih.gov This cyclization reaction is performed in the presence of a templating cation, typically potassium, which organizes the reactants to facilitate ring closure. du.ac.innih.gov To incorporate an undecyl chain, the chain can be part of the initial diol or can be attached to the macrocyclic ring in a subsequent step. This methodology allows for the creation of gram quantities of these specialized macrocycles. nih.gov

Functionalization Strategies for this compound Derivatives

The properties of this compound derivatives can be tailored for specific applications through various functionalization strategies. These strategies involve chemically modifying the core structure to introduce new functional groups.

One common strategy is the introduction of proton-ionizable groups, such as carboxylic acids, onto a lariat ether framework. tdl.org This functionalization is an effective method for improving the metal ion binding ability and selectivity of the macrocycle due to the additional coordination sites provided by the acidic group. tdl.org

Another key strategy involves the synthesis of C-pivot lariat ethers where the side arm contains a hydroxyl group. nih.gov The synthesis route for these compounds often involves protecting the hydroxyl group, for instance as a benzyl ether, during the macrocyclization step. The final functional hydroxyl group is then revealed through a debenzylation reaction after the lariat ether has been formed. nih.gov

Furthermore, the creation of monomers like undecyl undecenoate from undecenoic acid represents an esterification functionalization. researchgate.netresearchgate.net The resulting polymer chains can be further functionalized at their ends. For example, during ADMET polymerization, the process can be terminated with a molecule like poly(ethylene glycol) methyl ether acrylate, resulting in an ABA block polymer with functional end-caps. researchgate.net

Optimization of Synthesis Parameters

Influence of Reaction Temperature and Time

The choice of temperature can control the reaction rate and, in some cases, the direction of the reaction. lneya.com For example, in the synthesis of nonane (B91170) diphenyl ether, a yield of over 48.3% was achieved when the temperature was maintained at 170°C for 3 hours. researchgate.net Conversely, some reactions, such as certain sigmatropic rearrangements, are performed at very low temperatures (e.g., -78 °C) to achieve the desired product. nih.gov Modern techniques, such as the use of microwave-enhanced technology, can dramatically reduce reaction times. In some ether syntheses, a reaction that would typically require 1.5 hours of refluxing can be completed in a 10-minute microwave run, leading to an increased yield. wikipedia.org The optimization of these parameters is therefore a balance between achieving a high rate of reaction and minimizing undesirable side reactions or product degradation. rsc.org

| Method | Temperature (°C) | Time | Typical Yield Range (%) |

|---|---|---|---|

| Conventional Reflux | 50 - 100 | 1 - 8 hours | 50 - 95 |

| Microwave-Enhanced | ~130 | ~10 minutes | 20 - 55 (for previously low-yielding reactions) |

| High-Temperature Synthesis | ≥300 | Varies | High (Industrial Scale) |

Catalyst Loading and Recyclability

The efficiency and sustainability of synthesizing this compound and its derivatives are heavily dependent on the catalyst system employed. Optimizing catalyst loading is crucial; while a higher loading can increase the reaction rate, it can also lead to issues such as catalyst agglomeration and increased costs. metu.edu.tr In some asymmetric organocatalytic reactions, catalyst loading can be as high as 20–30 mol%, which makes catalyst recyclability an important consideration for economic and environmental reasons. metu.edu.tr

| Catalyst System | Support/Method | Recovery Method | Number of Cycles | Observed Performance |

|---|---|---|---|---|

| Organocatalyst researchgate.net | Immobilized on Support | Centrifugation | 7 | No appreciable loss in catalytic activity. |

| Organocatalyst researchgate.net | Immobilized on Support | Filtration/Washing | 5 | Activity and selectivity were preserved. |

| Cu-deposited V2O5 researchgate.net | Vanadium Pentoxide | Not specified | 5 | Activity and selectivity were preserved. |

Yield and Selectivity Control in this compound Formations

The efficient synthesis of this compound, whether symmetrical (dithis compound) or unsymmetrical, necessitates precise control over reaction conditions to maximize yield and ensure high selectivity. Yield refers to the amount of desired ether product obtained, while selectivity is the measure of how preferentially the desired ether is formed over potential side products. Key synthetic methodologies, including the Williamson ether synthesis, catalytic dehydrative coupling of alcohols, and acid-catalyzed dehydration, each present unique challenges and opportunities for optimization.

General Factors Influencing Yield and Selectivity:

Several interdependent parameters critically influence the outcome of etherification reactions. Understanding and manipulating these factors are essential for directing the reaction toward the desired this compound product.

Temperature: Reaction temperature plays a dual role. Higher temperatures can increase reaction rates but may also promote undesirable side reactions, such as elimination (alkene formation), thereby reducing selectivity. masterorganicchemistry.comlibretexts.org For instance, in the acid-catalyzed dehydration of primary alcohols, lower temperatures (e.g., 130-140°C) favor ether formation, while higher temperatures (above 150°C) promote the formation of alkenes. masterorganicchemistry.com

Catalyst: The choice of catalyst is paramount for achieving high yield and selectivity, particularly in dehydrative coupling methods. Catalysts can enable reactions under milder conditions and can be designed to favor specific pathways. nih.gov For example, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols, and the addition of co-catalysts like ammonium (B1175870) chloride can suppress side reactions, ensuring selective ether formation. nih.govacs.org

Reactant Structure and Stoichiometry: The structure of the starting materials is a critical determinant of the reaction pathway. In the Williamson synthesis, for instance, using a primary alkyl halide (like 1-haloundecane) and an alkoxide is strongly preferred to minimize E2 elimination, a competing reaction that is significant with secondary and tertiary alkyl halides. libretexts.orgmasterorganicchemistry.com

Solvent: The solvent can have a profound impact on reaction kinetics and selectivity. researchgate.netrsc.org In the Williamson synthesis, polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide are often used as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile, which enhances the rate of the SN2 reaction. wikipedia.org Protic solvents, such as methanol, can solvate the alkoxide nucleophile, reducing its reactivity and potentially leading to lower yields and different product ratios. researchgate.netrsc.org

Control in Specific Synthetic Routes:

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.org To synthesize dithis compound, undecyl alcohol would first be deprotonated with a strong base (like sodium hydride) to form sodium undecoxide, which then reacts with 1-haloundecane. The primary challenge is the competition from the E2 elimination pathway. To maximize the yield of the ether, a primary alkyl halide is crucial. libretexts.org The choice of solvent can also influence regioselectivity, impacting whether alkylation occurs on the oxygen (O-alkylation) to form the ether or on a carbon atom (C-alkylation). researchgate.netrsc.org

| Solvent | Reaction Temperature (°C) | Predominant Pathway | Illustrative Ether Yield (%) | Illustrative Alkene Yield (%) |

|---|---|---|---|---|

| Acetonitrile (Aprotic) | 80 | SN2 | 95 | 5 |

| N,N-Dimethylformamide (Aprotic) | 80 | SN2 | 92 | 8 |

| Ethanol (Protic) | 80 | SN2 / E2 | 70 | 30 |

| tert-Butanol (Protic, Bulky) | 80 | E2 | 15 | 85 |

Acid-Catalyzed Dehydration of Undecyl Alcohol: The formation of symmetrical dithis compound can be achieved by heating undecyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This method is generally effective for primary alcohols. masterorganicchemistry.com The key to high selectivity is careful temperature control. As undecyl alcohol is a primary alcohol, the reaction proceeds via an SN2 mechanism where one protonated alcohol molecule is attacked by another alcohol molecule. masterorganicchemistry.com If the temperature is too high, the E2 elimination pathway will dominate, leading to the formation of undecene as the major product. libretexts.org

| Temperature (°C) | Product Selectivity (Dithis compound) | Product Selectivity (Undecene) | Undecanol Conversion (%) |

|---|---|---|---|

| 130 | High | Low | Moderate |

| 150 | Moderate | Moderate | High |

| 180 | Low | High | Very High |

Catalytic Dehydrative Etherification: Modern catalytic methods offer a more atom-economical and environmentally benign route to ethers by directly coupling two different alcohols, releasing only water as a byproduct. nih.gov Transition-metal catalysts, such as those based on iron or ruthenium, have been developed for this purpose. nih.govnih.gov These methods can provide high selectivity for unsymmetrical ethers. For instance, an iron(III)-catalyzed reaction can selectively couple a secondary benzylic alcohol with a primary alcohol. nih.gov The selectivity arises from the reversible formation of a symmetrical ether from the more reactive alcohol, which then undergoes transetherification with the second, less reactive alcohol. nih.gov Controlling the reaction temperature and catalyst loading is crucial for optimizing the yield of the desired unsymmetrical ether. nih.gov

| Catalyst System | Reaction Conditions | Unsymmetrical Ether Yield (%) | Key Finding |

|---|---|---|---|

| Fe(OTf)3 / NH4Cl | 45°C, Dichloromethane | 88 | The NH4Cl additive suppresses alkene formation, enhancing ether selectivity. nih.gov |

| Ru-H Complex | 110°C, Toluene | 85 | Demonstrates broad substrate scope for direct coupling of two different alcohols. |

| TFA (Trifluoroacetic acid) | 80°C, Dichloroethane | >95 (Conversion) | Simple organic acid catalysis can be highly efficient for specific alcohol pairings. nih.gov |

| No Catalyst | 110°C, Toluene | <5 | Catalyst is essential for efficient dehydrative coupling under these conditions. |

Reaction Mechanisms Involving Undecyl Ether Functional Groups

Fundamental Reaction Pathways of Ethers

Ethers are generally considered to be relatively unreactive compounds, which contributes to their common use as solvents in organic synthesis. pressbooks.publibretexts.org However, under specific conditions, the ether linkage can be cleaved, and the alkyl chains can undergo oxidation.

The most common reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.pub The reaction mechanism for this cleavage is dependent on the structure of the alkyl groups attached to the ether oxygen. The initial step in all acidic ether cleavages is the protonation of the ether oxygen by the strong acid, which transforms the poor leaving group (alkoxide) into a good leaving group (an alcohol). masterorganicchemistry.com

SN2 Pathway : Ethers with primary or secondary alkyl groups, like an undecyl ether bonded to another primary alkyl group, typically undergo cleavage via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. pressbooks.pubmasterorganicchemistry.com Following protonation of the ether oxygen, a halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom of the two alkyl groups. pressbooks.publibretexts.org This backside attack results in the displacement of an alcohol molecule and the formation of an alkyl halide.

SN1 Pathway : In cases where one of the alkyl groups attached to the ether oxygen is tertiary, the cleavage mechanism shifts to an SN1 (Substitution Nucleophilic Unimolecular) pathway. masterorganicchemistry.comorgoreview.com After protonation, the ether cleaves to form a relatively stable tertiary carbocation and an alcohol molecule. orgoreview.com The carbocation is then attacked by the halide nucleophile to form a tertiary alkyl halide. orgoreview.com This pathway is favored due to the stability of the intermediate carbocation. libretexts.org

E1 Pathway : When an ether with a tertiary alkyl group is treated with a strong acid that has a poorly nucleophilic conjugate base (e.g., trifluoroacetic acid), an E1 (Elimination Unimolecular) reaction can occur. pressbooks.puborgoreview.com Instead of a nucleophilic attack on the carbocation, a proton is eliminated from an adjacent carbon, leading to the formation of an alkene. orgoreview.com

The choice between SN1, SN2, and E1 pathways is primarily determined by the substitution of the carbon atoms attached to the ether oxygen, as summarized in the table below.

| Alkyl Group Substitution | Predominant Mechanism | Key Intermediate | Products |

| Primary/Secondary | SN2 | Pentacoordinate transition state | Alkyl halide and Alcohol |

| Tertiary | SN1 | Carbocation | Tertiary alkyl halide and Alcohol |

| Tertiary (with non-nucleophilic acid) | E1 | Carbocation | Alkene and Alcohol |

Direct nucleophilic substitution at an unactivated ether linkage is generally unfavorable because the alkoxide ion is a poor leaving group. libretexts.org For a nucleophilic substitution to occur, the ether must first be activated. As discussed in the context of acidic cleavage, protonation of the ether oxygen makes the subsequent nucleophilic attack by a halide ion possible.

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction used to form ethers, proceeding via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide. masterorganicchemistry.com While this is a method for ether synthesis, it underscores the principle that for cleavage, the oxygen must be converted into a good leaving group. In the absence of such activation, the C-O bond of an ether like this compound is resistant to nucleophilic attack.

The long alkyl chain of an this compound is susceptible to oxidation, often through radical mechanisms. In the presence of oxygen, ethers can form explosive peroxides. This process is believed to proceed via a free radical mechanism. rsc.org

A more controlled oxidative transformation can be achieved using specific enzymes. For instance, heme-thiolate peroxygenases can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov The proposed mechanism involves a hydrogen abstraction from a carbon atom alpha to the ether oxygen, followed by an "oxygen rebound" step. This process oxidizes the ether to a hemiacetal, which is unstable and subsequently hydrolyzes to an aldehyde and an alcohol. nih.gov This type of oxidative cleavage targets the C-H bond adjacent to the ether oxygen rather than the C-O bond of the ether linkage itself.

Mechanistic Investigations in this compound Systems

Specific studies on compounds containing this compound or similar long-chain ether functionalities have provided insights into more complex reaction mechanisms.

The biosynthesis of the cyclic prodiginine antibiotic streptorubin B from undecylprodigiosin (B1683453) involves a remarkable oxidative carbocyclization. acs.orgacs.org This biotransformation is catalyzed by the Rieske oxygenase-like enzyme RedG. acs.orgnih.gov Mechanistic studies have shown that the reaction proceeds through a radical mechanism. nih.gov

The key steps in the proposed mechanism are:

Hydrogen Abstraction : The RedG enzyme abstracts a hydrogen atom from the alkyl chain of undecylprodigiosin. acs.orgnih.gov Isotopic labeling studies have confirmed that the pro-R hydrogen is specifically removed from the C-7' position of the undecyl group. acs.orgnih.gov

Radical Intermediate Formation : This hydrogen abstraction generates a carbon-centered radical on the undecyl chain. acs.org

Carbocyclization : The radical intermediate then attacks the pyrrole (B145914) ring system, leading to the formation of a new carbon-carbon bond and the characteristic cyclic structure of streptorubin B. acs.org

Interestingly, this enzymatic reaction proceeds with inversion of configuration at the carbon center undergoing functionalization, which is a notable stereochemical outcome for this class of enzymes. acs.orgnih.gov

| Enzyme | Substrate | Key Mechanistic Step | Product |

| RedG | Undecylprodigiosin | Radical hydrogen abstraction from the undecyl chain | Streptorubin B |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases. libretexts.orgmsu.edu Their primary reactivity is the formation of new carbon-carbon bonds through the attack of the carbanionic carbon on an electrophilic center. msu.edu

While the direct synthesis of ethers using organometallic reagents to form a C-O bond is less common than C-C bond formation, it is mechanistically plausible under certain conditions. The synthesis of ethers via organometallic reagents typically follows pathways like the Williamson ether synthesis, where an alkoxide (formed by the reaction of an alcohol with a strong base or an organometallic reagent) acts as the nucleophile. masterorganicchemistry.com

The concept of O-O bond insertion into an organometallic compound to form an ether is not a standard or widely reported method for ether synthesis. Typically, reactions of organometallic reagents with oxygen lead to the formation of metal alkoxides after hydrolysis, which can then be used in subsequent reactions. A hypothetical pathway for ether synthesis involving an O-O bond insertion would likely involve the formation of a metal peroxide intermediate (R-O-O-M). This species could then potentially react with another equivalent of the organometallic reagent (R-M) to form two equivalents of a metal alkoxide (R-O-M), which upon workup would yield the alcohol, not the ether. A subsequent reaction of the metal alkoxide with an alkyl halide would be required to form the ether. Therefore, a direct, one-step ether synthesis via O-O bond insertion into an organometallic compound is not a well-established mechanism.

Acetalization and Transacetalization Mechanisms in Ether Formation

While the direct formation of a simple dialkyl ether such as dithis compound (1-undecoxyundecane) is typically achieved through methods like the Williamson ether synthesis, the principles of acetalization provide a pathway to geminal-diether derivatives from carbonyl compounds. libretexts.org Acetals are structurally related to ethers, containing two ether linkages to the same carbon atom. The formation of an acetal (B89532) from an undecyl-containing aldehyde (undecanal) or with undecyl alcohol (1-undecanol) serves as a key example of creating C-O bonds analogous to those in ethers.

The mechanism is acid-catalyzed and proceeds in a stepwise fashion through a hemiacetal intermediate. libretexts.orgresearchgate.net The process is reversible, and the removal of water is necessary to drive the reaction to completion. libretexts.org

The key steps in the acid-catalyzed formation of an acetal are:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of an aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol: A molecule of alcohol (e.g., 1-undecanol) acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org

Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, forming a neutral hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). masterorganicchemistry.com

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation. libretexts.org

Final Deprotonation: Deprotonation of the newly added oxygen yields the final acetal product and regenerates the acid catalyst. libretexts.org

Transacetalization is a related process where an existing acetal reacts with a different alcohol in the presence of an acid catalyst, resulting in the exchange of the alkoxy groups. This reaction also proceeds through an oxocarbenium ion intermediate. Zirconium tetrachloride has been shown to be an effective catalyst for both acetalization and transacetalization reactions under mild conditions. organic-chemistry.org

Degradation Mechanisms of this compound Derivatives

The degradation of this compound derivatives can occur through various biological and chemical pathways. The long alkyl chains are susceptible to microbial oxidation, while the central ether bond exhibits characteristic hydrolytic stability.

Biodegradation Pathways (e.g., ω-oxidation, β-oxidation of alkyl chains)

The biodegradation of long-chain alkyl ethers like dithis compound primarily involves the oxidation of the terminal carbon atoms of the undecyl chains. This process is an alternative pathway to the more common beta-oxidation, especially when β-oxidation is impaired. nih.govwikipedia.org

ω-Oxidation (Omega-Oxidation): This pathway involves the oxidation of the omega (ω) carbon, which is the carbon atom furthest from the ether linkage. wikipedia.org In vertebrates, the enzymes for this process are located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org The process occurs in three main steps:

Hydroxylation: The terminal methyl group (-CH₃) of an undecyl chain is hydroxylated to a primary alcohol (-CH₂OH). This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 and NADPH. wikipedia.org

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming an ω-carboxy fatty acid. wikipedia.org

The resulting dicarboxylic acid can then be further metabolized. nih.gov

β-Oxidation: Once an ω-carboxy fatty acid is formed from one of the undecyl chains, it can be attached to coenzyme A and enter the mitochondria to be degraded via β-oxidation. wikipedia.org This is a cyclic process where the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA. nih.govnih.gov The core β-oxidation cycle consists of four enzymatic steps: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. nih.gov This bilateral β-oxidation can proceed from both ends of the dicarboxylic acid formed during ω-oxidation. nih.gov

Advanced Industrial and Technological Applications of Undecyl Ether Systems

Role of Undecyl Ether as Chemical Intermediates and Reagents

The utility of this compound systems in industrial applications often begins with their precursors, which serve as versatile chemical intermediates. 10-undecen-1-ol (B85765) and 10-undecenoic acid, both derivable from the pyrolysis of ricinoleic acid from castor oil, are prominent bio-based synthons. arkema.comresearchgate.net Their bifunctional nature, possessing both a terminal double bond and a reactive alcohol or carboxylic acid group, allows them to be starting points for a variety of chemical transformations. arkema.com

10-undecen-1-ol, for instance, can be used as a comonomer to introduce functional groups into polymers. medchemexpress.com It is a key reactant in the synthesis of other valuable chemicals. For example, it reacts with tosylated beta-cyclodextrin (B164692) to prepare beta-cyclodextrin undecenylether. medchemexpress.com In a cobalt-catalyzed reaction with carbon monoxide, 10-undecen-1-ol undergoes step-growth polymerization to afford aliphatic polyesters with molecular weights (Mn) exceeding 10,000 g/mol , creating polymers based entirely on renewable resources. medchemexpress.com Similarly, 10-undecenoic acid is used as an intermediate in the synthesis of various compounds, including 10-undecenal, γ-undecalactone, and macrocyclic musks for the flavor and fragrance industry. arkema.com

These intermediates facilitate the creation of a wide range of molecules, including the simple di-n-undecyl ether, which functions as a solvent and surfactant. cip.com.cn The reactions underscore the role of these undecyl compounds as foundational blocks for more complex chemical structures and materials.

Table 1: Selected Reactions of Undecyl-based Chemical Intermediates

| Intermediate | Reactant(s) | Product | Application/Significance |

| 10-Undecen-1-ol | Tosylated beta-cyclodextrin | beta-Cyclodextrin undecenylether | Modified cyclodextrin (B1172386) synthesis |

| 10-Undecen-1-ol | Carbon Monoxide (CO) | Aliphatic Polyester (B1180765) | Renewable resource-based polymers medchemexpress.com |

| 10-Undecenoic acid | Glycerol (B35011) | Propane-1,2,3-triyl tris(undec-10-enoate) (GUD) | Intermediate for epoxy hardeners researchgate.net |

| 10-Undecenoic acid | Alkyl Alcohols | Alkyl 10-undecenoates | Monomers for comb-like copolymers researchgate.net |

Applications in Polymer Science and Materials Engineering

The structural features of undecyl compounds are particularly advantageous in the fields of polymer science and materials engineering, where they contribute to the development of novel bio-based and functional materials.

The synthesis of bio-based polyesters and copolymers frequently utilizes monomers derived from 10-undecenoic acid and 10-undecen-1-ol. researchgate.netacs.org Acyclic Diene Metathesis (ADMET) polymerization is a key technique used to produce unsaturated polyesters from these renewable monomers. For example, α,ω-diene monomers can be prepared by the esterification of bio-derived acids like 2,5-furandicarboxylic acid (FDCA) with 10-undecen-1-ol. acs.org These monomers are then polymerized using catalysts such as Hoveyda-Grubbs second-generation catalyst to form high-performance polyesters. acs.org

Another important class of materials is comb-like copolymers, which can be synthesized via free radical polymerization. researchgate.net In this approach, ω-unsaturated fatty esters, such as alkyl 10-undecenoates, are copolymerized with monomers like maleic anhydride. researchgate.net The length of the alkyl side chains on the undecenoate monomer influences the properties of the resulting copolymer, which can range from amorphous to semicrystalline. researchgate.net These bio-based comb-like copolymers represent a pathway to new polymeric materials for various applications. researchgate.net While the specific polymer "Poly(undecyl undecenoate)" is not prominently detailed in the literature, these related syntheses demonstrate the principle of polymerizing undecyl-based monomers to create advanced, bio-derived materials.

Functionalized ethers are being explored to enhance the performance and safety of lithium-ion batteries (LIBs). rsc.orgrsc.org Compounds containing ether groups are used as electrolytes, additives, binders, and separators. rsc.orgrsc.orgresearchgate.net The long alkyl chain of undecyl ethers can impart specific functionalities, such as improved stability and targeted interactions within the battery's electrochemical environment.

Ether-based solvents are recognized for their stability with lithium metal anodes. polyu.edu.hk While common ether electrolytes include shorter-chain molecules like DME and DOL, functionalized long-chain ethers are being developed as additives. polyu.edu.hkresearchgate.net These additives can help form a stable solid-electrolyte interphase (SEI) on the electrodes. google.com A key application for this compound systems is in creating polymer additives designed to improve battery longevity. For example, poly(undecylenyl oxymethyl-18-crown-6) (PUNOM-18C6) has been synthesized as a potential additive to trap manganese (Mn) ions that can dissolve from the cathode and degrade the anode. rsc.org Although the flexible undecylenyl link in PUNOM-18C6 was found to be less effective for Mn ion trapping than a more rigid polymer backbone, its synthesis demonstrates a targeted strategy of using undecyl-containing crown ether polymers as functional additives in LIBs. rsc.org

Binders are crucial for maintaining the structural integrity of electrodes, especially for high-capacity materials like silicon that experience large volume changes. frontiersin.orgresearchgate.net While many binders are based on polymers like polyacrylic acid (PAA) or carboxymethyl cellulose (B213188) (CMC), advanced binders incorporating ether functionalities are being developed for enhanced flexibility and ionic conductivity. frontiersin.orgresearchgate.net

A significant application of this compound systems is in the development of functional separators. A patent describes a lithium-ion battery separator comprising a porous film made from a polymeric chelating agent, specifically a poly(undecylenyl macrocycle). google.com This functional separator is designed to prevent direct contact between the electrodes while actively trapping detrimental transition metal cations that can shuttle between them. google.com The undecylenyl polymer backbone provides the structural basis for the separator film. google.com Furthermore, poly(ether-ether-ketone) (PEEK) materials have been shown to act as separators with high thermal stability and excellent electrolyte wettability. rsc.org

Crown ethers are macrocyclic polyethers with central cavities that can selectively bind specific cations based on size. mdpi.com This property is highly valuable for managing ion transport in batteries. By incorporating crown ethers into a polymer structure, their ion-trapping ability can be integrated into battery components.

The aforementioned poly(undecylenyl macrocycle) separator is a prime example, where the macrocycle can be a crown ether, an azacrown, or a thiacrown. google.com This polymer is designed to be formed into a separator or used as a coating on the positive electrode to complex with transition metal cations. google.com Similarly, the synthesis of poly(undecylenyl oxymethyl-18-crown-6) illustrates the creation of a polymer where the undecylenyl group acts as a flexible spacer connecting the polymer backbone to the 18-crown-6 (B118740) macrocycle, which is effective at trapping ions like manganese. rsc.org The choice of crown ether dictates the selectivity for different ions, a principle that is widely applied in membrane-based separation. mdpi.com

Table 2: Ion Selectivity of Common Crown Ethers

| Crown Ether | Cavity Size (Å) | Primary Target Ion(s) |

| 12-Crown-4 | 1.2 - 1.5 | Li⁺ mdpi.com |

| 15-Crown-5 | 1.7 - 2.2 | Na⁺, Li⁺ cip.com.cnmdpi.comnih.gov |

| 18-Crown-6 | 2.6 - 3.2 | K⁺ mdpi.com |

| Cryptand [2.2.2] | N/A | K⁺ |

Polycarboxylate Ethers as Construction Material Admixtures

Polycarboxylate ethers (PCEs) represent a class of high-performance superplasticizers, which are chemical admixtures used to significantly improve the properties of cement-based materials like concrete and mortar. bisley.bizl-i.co.uksarovel.in The primary function of a PCE is to act as a high-range water reducer, meaning it can decrease the amount of water needed in a concrete mix by 5% to 15% while maintaining or even increasing the mixture's workability and flowability. polycarboxylicether.comvinatiorganics.com This reduction in the water-to-cement ratio leads to a denser, more compact hardened concrete with enhanced compressive strength, greater durability, and reduced permeability. sarovel.inpolycarboxylicether.comvinatiorganics.com

The mechanism of action for PCEs is based on their unique molecular structure, which typically resembles a comb. These polymers have a main chain backbone with numerous carboxylate groups and grafted side chains, often made of polyethylene (B3416737) glycol. l-i.co.ukpolycarboxylicether.com When added to a concrete mix, the carboxylate groups on the PCE backbone adsorb onto the surface of the cement particles. l-i.co.uk The long, hydrophilic side chains then extend into the surrounding water, creating a steric hindrance effect that physically prevents the cement particles from clumping together. l-i.co.uk This powerful dispersion effect is what allows for a significant reduction in water content and improved rheology. vinatiorganics.com

The performance of a PCE can be tailored for specific applications by modifying its molecular architecture, such as the length and density of the side chains. ajchem-b.com The synthesis of these polymers involves the copolymerization of different monomers, including unsaturated polyoxyethylene ethers for the side chains. google.commodares.ac.ir While common industrial PCEs are based on more prevalent feedstocks, the use of specific alcohol ethoxylates, such as those derived from undecyl alcohol, allows for the fine-tuning of properties for specialized applications. The incorporation of a hydrophobic group like this compound into the polymer structure can influence its adsorption behavior and interaction with cement particles.

This compound Derivatives in Epoxy Resin Modification

This compound derivatives serve as important modifying agents in the formulation and production of epoxy resins. Their inclusion can enhance processability and impart specific desirable properties to the final cured product. One key application is their use as emulsifiers during the synthesis of epoxy resins. For instance, Undeceth-5, a non-ionic surfactant based on undecyl alcohol, is utilized as an emulsifier in the manufacturing of epoxy resins, facilitating the stable mixture of otherwise immiscible components. pcc.eu

Beyond acting as processing aids, this compound derivatives can be chemically incorporated into the resin structure to modify its performance characteristics. A common method for improving properties like thermal and water resistance in epoxy resins involves reacting existing alcoholic hydroxide (B78521) groups within the resin backbone with epichlorohydrin (B41342) to form new glycidyl (B131873) ethers. google.com This process creates branching in the polymer network. An undecyl alcohol ethoxylate, which contains a terminal hydroxyl group, can be used in a similar manner. By reacting it with epichlorohydrin, an undecyl glycidyl ether can be formed and subsequently incorporated into the epoxy system. This modification introduces the long, hydrophobic undecyl chain into the resin matrix, which can enhance properties such as flexibility, impact resistance, and hydrophobicity.

Applications in Surfactant and Colloidal Chemistry

This compound Derivatives as Nonionic Surfactants (e.g., Undeceth-3)

This compound derivatives, particularly the ethoxylated forms known as undeceths, are a significant class of non-ionic surfactants. ontosight.aipcc.eu These compounds are polyethylene glycol (PEG) ethers of undecyl alcohol. deascal.comatamanchemicals.com Their structure is amphipathic, consisting of a non-polar, hydrophobic undecyl alkyl chain (C11) and a polar, hydrophilic polyoxyethylene head. ontosight.ai The "undeceth-X" nomenclature indicates that the surfactant is based on undecyl alcohol, with "X" representing the average number of repeating ethylene (B1197577) oxide units in the hydrophilic chain. deascal.com

This dual chemical nature allows undeceth compounds to reduce the surface tension at the interface between liquids (like oil and water) or between a liquid and a solid. cosmileeurope.eu Because they carry no net electrical charge, they are compatible with a wide range of other surfactant types (anionic, cationic, and amphoteric) and are effective over a broad pH range. pcc.eupcc.eu The properties of undeceth surfactants, such as their solubility in water, cloud point, and foaming capacity, can be precisely controlled by varying the length of the polyoxyethylene chain. pcc.eupcc.eu For example, Undeceth-7, with a longer ethoxy chain, has higher water solubility and a higher cloud point compared to Undeceth-5. pcc.eupcc.eu

Below is a table comparing the properties of several common this compound ethoxylates.

| Property | Undeceth-3 | Undeceth-5 | Undeceth-7 |

| INCI Name | Undeceth-3 | Undeceth-5 | Undeceth-7 |

| Appearance | Liquid | Liquid | Liquid |

| Active Substance | ~100% | ~100% | ~99% |

| Cloud Point (Butyldiglycol/Water) | 43-48°C | 60-65°C | 51-56°C (for butyldiglycol solution) |

| Water Solubility | Limited, forms cloudy solutions | Limited, forms cloudy solutions | Good |

| Foaming Properties | Good | Relatively low | Higher than Undeceth-5 |

| Key Functions | Emulsifier, Dispersant, Wetting Agent | Emulsifier, Wetting Agent | Emulsifier, Wetting Agent |

Data sourced from PCC Group product datasheets. pcc.eupcc.eupcc.eu

Role in Emulsification, Wetting, and Foam Stabilization

The amphipathic structure of this compound derivatives makes them highly effective in a variety of interfacial applications, including emulsification, wetting, and foam control.

Emulsification : As emulsifying agents, undeceths facilitate the formation of stable mixtures of immiscible liquids, such as oil and water, by reducing interfacial tension. atamanchemicals.comcosmileeurope.eu They are used in numerous industrial and cosmetic formulations to create stable emulsions like creams and lotions. deascal.comatamanchemicals.com Specific derivatives are chosen for particular systems; for example, Undeceth-5 is used as an emulsifier in the production of epoxy resins. pcc.eu

Wetting : this compound surfactants are excellent wetting agents, promoting the spreading of a liquid across a solid surface. ontosight.aiatamanchemicals.com This property is critical in applications like textiles, where undeceth derivatives are used in bleaching and dyeing formulations. pcc.eupcc.eu They improve the wettability of cotton fibers, which increases the efficiency of the bleaching process and enhances the absorption of dyes into the textile structure. pcc.eupcc.eu

Foam Stabilization and Control : The role of this compound derivatives in foaming is nuanced and can be tailored by modifying the surfactant's molecular structure. innospec.com Some derivatives are effective foaming agents, while others are specifically designed for low-foaming applications. pcc.euinnospec.com Foam stability is governed by the ability of surfactant molecules to form a viscoelastic film at the gas-liquid interface, which resists drainage and bubble coalescence. mdpi.com ROKAnol® UD7, for example, has higher foaming capabilities than ROKAnol® UD5. pcc.eu Conversely, by incorporating propylene (B89431) oxide (PO) units in addition to ethylene oxide (EO) units, low-foaming surfactants can be created. innospec.comatamanchemicals.com Products like EMPILAN® PF 7168 (PPG-4-Undeceth-7) and EMPILAN® PF 7169 (PPG-3-Undeceth-7) are designed as versatile low-foam surfactants that provide excellent wetting and emulsification, making them suitable for processes where foam is undesirable, such as in certain industrial cleaners or high-temperature applications. innospec.com

Detergent Applications in Biological System Solubilization

In biochemistry and molecular biology, detergents are essential tools for disrupting cell membranes to extract and purify membrane-bound proteins for structural and functional studies. researchgate.netsigmaaldrich.comthermofisher.com The process, known as solubilization, involves the detergent molecules partitioning into the cell's lipid bilayer. sigmaaldrich.comsigmaaldrich.com At a concentration above the detergent's critical micelle concentration (CMC), the bilayer is disrupted, and the membrane proteins are encapsulated in detergent micelles, effectively transferring them into an aqueous-soluble form. sigmaaldrich.comsigmaaldrich.com

Non-ionic detergents are highly valued for these applications because they are typically non-denaturing. thermofisher.comsigmaaldrich.com They can break the lipid-lipid and lipid-protein interactions that hold the membrane together without disrupting the delicate protein-protein interactions that define a protein's native three-dimensional structure and biological activity. sigmaaldrich.com

Derivatives of undecyl alcohol are among the non-ionic detergents used for this purpose. A prominent example is n-Undecyl-β-d-maltopyranoside (UDM), which has an undecyl (C11) hydrophobic tail. mdpi.com UDM is recognized as one of the key detergents for the study of integral membrane proteins. researchgate.netmdpi.com Its properties, including a CMC of approximately 0.59 mM, make it suitable for the solubilization and purification of various membrane protein families, such as cytochrome bc1 and cytochrome b6f complexes, allowing for their detailed characterization outside of their native membrane environment. mdpi.com

Other Emerging Technological Applications

Beyond their established roles in industrial and consumer products, this compound systems and their derivatives are being explored for a range of novel and advanced technological applications.

Biomedical Applications : Certain complex this compound derivatives are showing promise in the medical field. Lariat (B8276320) ethers, which are macrocyclic polyethers, when synthesized with twin n-undecyl side chains (N,N′-di-n-undecyl-4,13-diaza-18-crown-6), have demonstrated inherent antimicrobial properties. nih.gov Perhaps more significantly, these compounds can act as adjuvants, enhancing the effectiveness of conventional antibiotics. They have been shown to help restore the potency of drugs like norfloxacin (B1679917) against resistant strains of bacteria, such as Staphylococcus aureus, that utilize efflux pumps to expel antibiotics. nih.gov

Advanced Polymer Synthesis : Undecyl derivatives are being used as building blocks for creating novel renewable polymers. For example, undecyl undecenoate, synthesized from undecyl alcohol, can undergo acyclic diene metathesis (ADMET) polymerization to create advanced biobased block polymers. researchgate.net This research points toward the use of undecyl-based monomers in developing sustainable materials for applications ranging from thermoplastic elastomers to adhesives. researchgate.net

Oilfield and Lubricant Chemistry : New ether carboxylic acids, which can be synthesized from alkoxylated alcohols like undecyl alcohol ethoxylates, are being developed as high-performance additives for oilfield and industrial applications. google.com These derivatives are being investigated as high-temperature stable rheology modifiers, viscosifiers, lubricants, and emulsifiers for use in demanding environments such as oil drilling fluids, hydraulic oils, and gear oils. google.com

Agrochemical Formulations : Undecyl alcohol ethoxylates are used in the formulation of agricultural products. ontosight.airimpro-india.com As effective surfactants, they can act as wetting agents and emulsifiers in pesticide and fertilizer formulations, improving the spreading and delivery of active ingredients to target plants. ontosight.ai

Environmental Science: Fate, Behavior, and Ecological Impact of Undecyl Ether

Environmental Distribution and Partitioning Behavior

When released into the environment, undecyl ether and its related compounds primarily partition to water due to their physical and chemical properties. canada.cacanada.ca The distribution of these substances across different environmental compartments—such as air, water, soil, and sediment—is influenced by factors like water solubility and the octanol-water partition coefficient (Kow). researchgate.netlibretexts.org The octanol-water partition coefficient is a key indicator of a chemical's hydrophobicity, or its tendency to repel water. libretexts.org

For long-chain aliphatic alcohols, which share structural similarities with this compound, those with shorter carbon chains exhibit greater water solubility. Conversely, as the carbon chain length increases, the compound becomes more hydrophobic and tends to partition into the lipid phase of organisms. researchgate.net This relationship between carbon chain length and hydrophobicity also influences the substance's sorption to solids like soil and sediment. nih.gov For instance, sorption distribution coefficients for linear alcohols increase significantly with longer carbon chains, indicating a stronger tendency to bind to solids and a decreased bioavailability in aquatic environments. nih.gov

While specific data for this compound is limited, the behavior of analogous long-chain alcohols and alcohol ethoxylates suggests that it would not be highly volatile from water surfaces. heraproject.com The partitioning behavior is crucial for understanding the potential exposure pathways and concentrations in various environmental media. libretexts.org

Biodegradation and Persistence Studies

Aerobic and Anaerobic Biodegradability

This compound and related alkyl ethers are considered to be highly biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. canada.cacanada.ca This means they are not expected to persist in water, sediment, or soil. canada.ca The biodegradation process involves microorganisms breaking down the compound into simpler substances. mdpi.com

Studies on similar compounds, such as alcohol ethoxylates, show that they are readily biodegradable. industrialchemicals.gov.au The primary degradation pathway often involves the cleavage of the ether linkage, followed by the oxidation of the alkyl chain. heraproject.comcleaninginstitute.org The structure of the alkyl chain can influence the rate of biodegradation; for example, linear and mono-branched homologues tend to degrade more rapidly than highly branched ones. industrialchemicals.gov.au

While aerobic biodegradation is generally faster, anaerobic degradation is also a significant pathway for the removal of these substances from the environment, particularly in environments like sewage sludge and sediments where oxygen is limited. nih.govscielo.brugr.es Some studies on related surfactants have shown that a combination of aerobic and anaerobic processes can lead to more complete degradation. ugr.es

Half-life Determination in Environmental Compartments

The table below summarizes estimated half-life values for related compounds in different environmental compartments.

| Environmental Compartment | Estimated Half-life | Reference |

| Aquatic Environment | < 4 weeks | canada.ca |

| Soil | < 1 week | canada.ca |

Note: These values are for a group of related substances (poly(alkoxylates/ethers)) and serve as an estimate in the absence of specific data for this compound.

Factors Influencing Biodegradation Rates (e.g., Microbial Abundance)

Several factors can influence the rate at which this compound and similar compounds are biodegraded in the environment. These include:

Microbial Abundance and Adaptation: The presence of a sufficient number of microorganisms capable of metabolizing the compound is crucial for significant degradation. nih.gov

Environmental Conditions: Temperature, pH, and the availability of nutrients and oxygen are key environmental factors. mdpi.comub.ac.idmdpi.comresearchgate.net Optimal conditions for microbial activity generally lead to faster degradation rates. ub.ac.idmdpi.com For many surfactants, the optimal temperature for degradation is around 30°C and a neutral pH of 7. ub.ac.id

Chemical Structure: The molecular structure of the compound, including the length and branching of the alkyl chain, plays a significant role. mdpi.comindustrialchemicals.gov.au Linear and less-branched chains are typically more easily degraded. industrialchemicals.gov.au

Bioavailability: The extent to which the compound is available to microorganisms affects its degradation rate. nih.govnih.gov Sorption to sediment and soil particles can reduce bioavailability. nih.gov

Presence of Other Substances: Co-contaminants in the environment can either inhibit or enhance biodegradation through various mechanisms like preferential metabolism or cometabolism. researchgate.net

Bioaccumulation Potential and Biomagnification Assessment

Bioaccumulation is the process where a substance builds up in an organism's tissues over time, absorbed from food or the environment faster than it can be excreted. epa.govalbert.ioBiomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgbyjus.com

Based on its large molecular weight, this compound is not expected to bioaccumulate. canada.cacanada.ca The large size of the molecule is thought to limit its ability to pass through biological membranes. canada.cacanada.ca This characteristic significantly reduces the potential for both bioaccumulation in individual organisms and biomagnification up the food chain. canada.cacanada.ca